molecular formula C11H9NO2S B1400150 5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid CAS No. 1478685-06-1

5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid

Cat. No. B1400150
M. Wt: 219.26 g/mol
InChI Key: UKHOKCGZQBNTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine . The derivatives are obtained in two steps by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoacetic acid to give intermediates .

Scientific Research Applications

Synthesis and Biological Evaluation

5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid is used in the synthesis of various biologically active compounds. For instance, it is utilized in the preparation of carboxylic acid derivatives with antithrombotic properties. These derivatives show promising in vivo activity and are characterized for their antibacterial effectiveness (Babu, Babu, Ravisankar, & Latha, 2016).

Microwave Assisted Synthesis

The compound is involved in the microwave-assisted synthesis of 5-Arylthiophene-2-carboxylates. This method is significant for its efficiency in terms of time and yield, representing a more effective approach compared to conventional methods (Reddy, Latha, Sailaja, Pallavi, & Rao, 2004).

Scaffold for Highly Functionalised Derivatives

It serves as a convenient scaffold for the synthesis of highly functionalized pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and related heterocycles, demonstrating its versatility in organic synthesis (Ruano, Fajardo, & Martín, 2005).

Structural Analysis in Acetylation and Formylation

The compound plays a role in understanding the structural behavior during the acetylation and formylation of related thiophene compounds, contributing to the broader knowledge of organic chemistry reactions (Gol'dfarb & Konstantinov, 1958).

Synthesis of Vitamin B6 Derivatives

It is also implicated in the synthesis of Vitamin B6 derivatives, highlighting its utility in the creation of essential vitamin compounds (Tomita, Brooks, & Metzler, 1966).

Three-Component Condensation

This compound is used in a three-component condensation process to synthesize unknown substituted dihydro-thienopyridinones. This showcases its utility in developing novel chemical entities (Lichitsky et al., 2009).

Coordination and Topology Versatility in MOFs

In metal-organic frameworks (MOFs), this compound demonstrates coordination behavior and topology versatility, indicating its potential in the development of advanced materials (Liu et al., 2013).

Synthesis of Pyridine Methanol Derivatives

The compound is involved in the synthesis of (5-Aryl-1,3,4-Oxadiazol-2-yl)(Pyridin-2-yl)Methanol derivatives, illustrating its role in the creation of complex organic molecules (Souldozi, 2015).

Crystal Structure and Hirshfeld Surface Analysis

It contributes to the study of crystal structures and Hirshfeld surface analysis of novel pyrazole derivatives, aiding in the understanding of molecular interactions and structure (Kumara, Naveen, & Lokanath, 2017).

Future Directions

The future directions for “5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid” could involve further exploration of its potential therapeutic and industrial applications. Given its wide range of therapeutic properties, it could be a promising candidate for drug development . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, and safety profile.

properties

IUPAC Name

5-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-2-3-10(15-7)8-4-9(11(13)14)6-12-5-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHOKCGZQBNTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(5-Methylthiophen-2-yl)pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.